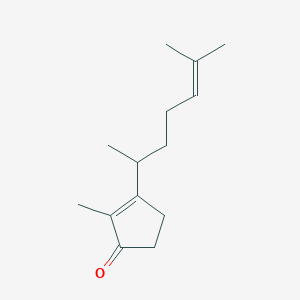![molecular formula C15H28O2 B14396094 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane CAS No. 88438-17-9](/img/structure/B14396094.png)
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is an organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a dioxaspiro ring system, which is a bicyclic structure containing two oxygen atoms. The compound’s molecular formula is C14H26O2, and it is known for its stability and reactivity in various chemical environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 2,4,4-trimethylpentan-2-ol with a suitable diol under acidic conditions. The reaction proceeds through the formation of a spirocyclic intermediate, which is then oxidized to yield the final product. Common reagents used in this synthesis include sulfuric acid and hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and halide ions are frequently employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethylpentan-2-ol: A precursor in the synthesis of the compound.
1,4-Dioxaspiro[4.4]nonane: A structurally related compound with similar reactivity.
2,2,4-Trimethylpentane: An isomer with different chemical properties.
Uniqueness
7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science.
Propriétés
Numéro CAS |
88438-17-9 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
8-(2,4,4-trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C15H28O2/c1-13(2,3)11-14(4,5)12-6-7-15(10-12)16-8-9-17-15/h12H,6-11H2,1-5H3 |
Clé InChI |
LUVPSZHKYLCEKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1CCC2(C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


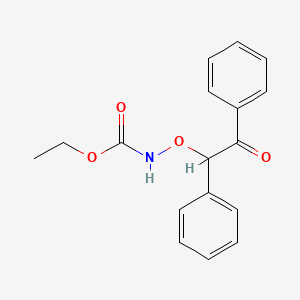
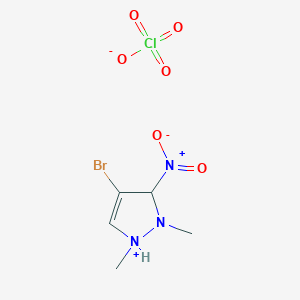

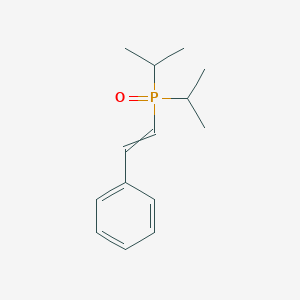
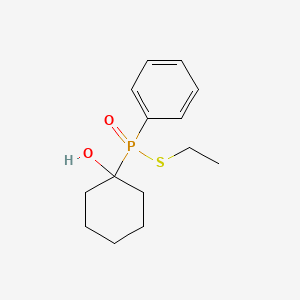
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
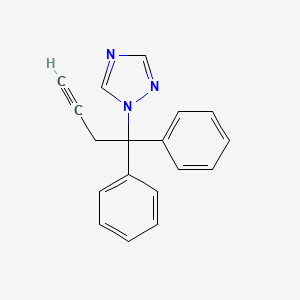
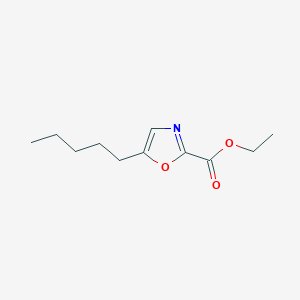
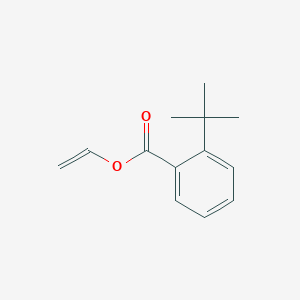
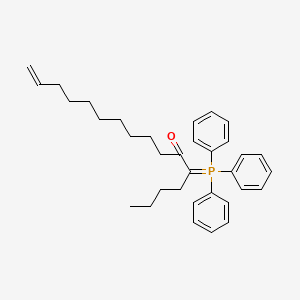
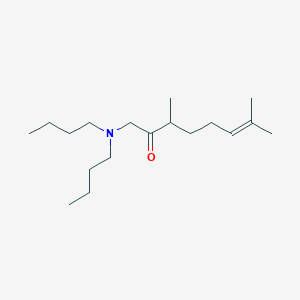
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
